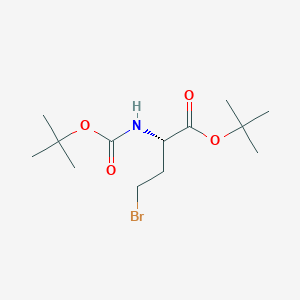

tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate

Description

tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate (CAS: 163210-89-7) is a chiral intermediate widely used in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its molecular formula is C₁₃H₂₄BrNO₄, with a molecular weight of 338.24 g/mol (purity ≥95%) . The compound features two critical functional groups:

- A tert-butyl ester group, which enhances solubility in organic solvents and stability under basic conditions.

- A Boc (tert-butoxycarbonyl)-protected amine, which prevents unwanted reactions at the amine site during synthetic processes.

- A bromoalkyl chain at the 4-position, enabling nucleophilic substitution or cross-coupling reactions.

This compound is commercially available in bulk quantities, reflecting its industrial relevance in synthesizing complex molecules .

Properties

IUPAC Name |

tert-butyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHXNHVFTFWYDP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCBr)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCBr)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001135335 | |

| Record name | 1,1-Dimethylethyl (2S)-4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163210-89-7 | |

| Record name | 1,1-Dimethylethyl (2S)-4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163210-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate typically involves the protection of an amino acid followed by bromination. One common method starts with the amino acid, which is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The protected amino acid is then esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester. Finally, the bromine atom is introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) with a radical initiator.

Deprotection: Trifluoroacetic acid (TFA) or other strong acids.

Ester Hydrolysis: Acidic or basic hydrolysis conditions

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Deprotected Amines: Removal of the Boc group yields the free amine.

Carboxylic Acids: Hydrolysis of the ester yields the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and other complex molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Bioconjugation: Utilized in the modification of biomolecules for various applications, including drug delivery and diagnostics

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate primarily involves its reactivity as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme interactions and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromoalkyl and Boc Groups

Compound A : tert-Butyl N-(6-Bromohexyl)carbamate

- Structure : Features a Boc-protected amine and a bromohexyl chain.

- Applications: Used in synthesizing cannabinoid receptor ligands via alkylation reactions (44–55% yield under reflux with K₂CO₃/NaI in dioxane) .

- Key Difference : The longer alkyl chain (hexyl vs. butyrate) reduces steric hindrance, favoring nucleophilic substitutions but lowering solubility in polar solvents compared to the target compound.

Compound B : (S)-tert-Butyl (1-(5-Bromo-2-methoxyphenyl)ethyl)-carbamate

- Structure : Contains a Boc-protected ethylamine linked to a bromoaryl (5-bromo-2-methoxyphenyl) group.

- Applications : Likely used in aryl cross-coupling reactions (e.g., Suzuki-Miyaura) due to the aromatic bromide .

- Key Difference : The bromoaryl group offers distinct reactivity (e.g., sp²-hybridized carbon) versus the bromoalkyl in the target compound, making it less suited for alkylation but ideal for forming biaryl structures.

Functional Group Variations

Compound C : tert-Butyl 3-Methyl-2-((Phenanthrene Derivative)methyl)-1H-indole-1-carboxylate

- Structure : Combines a tert-butyl ester, a Boc-like indole-protected amine, and a complex polycyclic phenanthrene moiety.

- Applications : Specialized in natural product synthesis, as seen in steroid-like frameworks .

- Key Difference : The bulky phenanthrene group limits solubility and reactivity compared to the simpler bromoalkyl chain in the target compound.

Reactivity and Stability

| Parameter | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Bromo Reactivity | High (sp³ alkyl bromide) | Moderate (long chain) | Low (sp² aryl bromide) |

| Boc Stability | Acid-labile | Acid-labile | Acid-labile |

| Solubility | Moderate (polar aprotic solvents) | Low (long alkyl chain) | Low (aromatic bulk) |

| Synthetic Utility | Alkylation/Cross-coupling | Alkylation | Cross-coupling |

Biological Activity

tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores its synthesis, mechanism of action, biochemical pathways, and applications in scientific research.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : tert-butyl (S)-4-bromo-2-(Boc-amino)butanoate

- CAS Number : 163210-89-7

- Molecular Formula : C₁₃H₁₈BrN₁O₄

The compound features a tert-butyl ester, a bromine atom, and a Boc-protected amino group. The Boc (tert-butyloxycarbonyl) group is commonly employed in organic synthesis to protect amines from premature reactions, facilitating further chemical modifications.

Synthesis Methods

The synthesis of this compound typically follows these steps:

- Protection of Amino Acid : An amino acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

- Esterification : The protected amino acid is esterified with tert-butyl alcohol under acidic conditions.

- Bromination : The bromine atom is introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) with a radical initiator.

Target and Mode of Action

The primary action of this compound involves the formation and cleavage of Boc-protected amines, which are crucial in peptide synthesis. This compound acts as a building block for creating peptide chains, which are essential for various biological functions.

Biochemical Pathways

The compound participates in:

- Peptide Synthesis : It facilitates the assembly of peptides by providing a protected amino group that can be selectively deprotected during synthesis.

- Pharmacokinetics : The presence of the Boc group influences the compound's stability and reactivity under different environmental conditions, such as pH and temperature.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various assays:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of pathogenic bacteria, including Mycobacterium tuberculosis, by targeting specific enzymes involved in bacterial metabolism .

- Cancer Research Applications : The compound's ability to transport amino acids across cell membranes has implications for drug delivery systems targeting cancer cells. Its structural similarities to essential amino acids allow it to be utilized as a prodrug in cancer therapy .

Case Studies

- Peptide Synthesis Applications : In a study focused on synthesizing peptide analogs, this compound was successfully used as an intermediate, demonstrating its utility in developing new therapeutic agents .

- Drug Development : Researchers have investigated its role in creating prodrugs that enhance the delivery of chemotherapeutic agents across the blood-brain barrier, leveraging its interaction with L-type amino acid transporters .

Research Applications

This compound has several notable applications:

- Peptide Synthesis : It serves as a versatile building block for synthesizing peptides and complex biomolecules.

- Medicinal Chemistry : Employed in pharmaceutical development, particularly for creating drug candidates with improved bioavailability.

- Bioconjugation Techniques : Utilized for modifying biomolecules to enhance drug delivery systems and diagnostic tools .

Q & A

Q. What are the established synthetic routes for tert-Butyl (S)-4-Bromo-2-(Boc-amino)butyrate, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential functionalization:

- Bromination : Introducing the bromine atom via reagents like N-bromosuccinimide (NBS) or Br₂ under catalytic conditions (e.g., radical initiators or Lewis acids) to ensure regioselectivity .

- Boc Protection : Reacting the amine group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydride or triethylamine) to prevent undesired side reactions .

- Esterification : Using tert-butyl alcohol under acidic or coupling conditions to form the ester moiety.

Key Considerations : Steric hindrance from tert-butyl groups may slow reaction kinetics, necessitating prolonged reaction times or elevated temperatures. Purity (>97%) is achievable via recrystallization or silica gel chromatography .

Q. What purification techniques are optimal for isolating this compound, especially when dealing with byproducts from Boc protection?

- Recrystallization : Effective for removing unreacted Boc₂O or tert-butyl alcohol byproducts. Solvent systems like hexane/ethyl acetate (low polarity) are preferred to exploit differential solubility .

- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) separates brominated intermediates from dehalogenation byproducts .

- HPLC : For high-purity demands (>99%), reverse-phase HPLC with C18 columns and acetonitrile/water gradients is recommended .

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions, and what nucleophiles are commonly employed?

The bromine atom acts as a leaving group, enabling SN₂ reactions with nucleophiles such as:

- Azides : Sodium azide in DMF at 60°C yields azido derivatives for click chemistry .

- Thiols : Thiourea or mercaptans in basic conditions (e.g., K₂CO₃) form thioether linkages .

- Amines : Primary/secondary amines in polar aprotic solvents (e.g., DMSO) at room temperature .

Solvent Effects : Polar solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states, while steric hindrance from the Boc group may reduce reactivity .

Advanced Research Questions

Q. How can stereochemical integrity at the (S)-configured carbon be maintained during functionalization reactions?

- Low-Temperature Conditions : Reactions below 0°C minimize racemization, especially during Boc deprotection or ester hydrolysis .

- Chiral Auxiliaries : Temporarily introducing bulky groups (e.g., trityl) protects the stereocenter during bromination or substitution .

- Enantiomeric Excess (ee) Analysis : Chiral HPLC or NMR with europium shift reagents validates stereochemical retention post-reaction .

Q. How should researchers address contradictory data in literature regarding substitution reaction yields (e.g., 44–55% vs. 67–96%)?

Discrepancies often arise from:

- Catalyst Presence : NaI in dioxane (as a phase-transfer catalyst) improves yields by enhancing nucleophilicity .

- Solvent Polarity : Higher polarity solvents (e.g., dioxane vs. THF) stabilize intermediates, reducing side reactions .

- Temperature Control : Reflux conditions (e.g., 80°C in dioxane) vs. room temperature significantly impact kinetic vs. thermodynamic product distributions .

Mitigation : Systematic optimization of solvent, catalyst, and temperature using Design of Experiments (DoE) methodologies.

Q. What strategies ensure Boc group stability during reactions requiring harsh conditions (e.g., strong bases or electrophiles)?

- pH Control : Boc groups are acid-labile but stable under basic conditions. Avoid trifluoroacetic acid (TFA) unless intentional deprotection is needed .

- Temperature Moderation : Limit reactions to <50°C to prevent thermal cleavage .

- Alternative Protecting Groups : For incompatible steps (e.g., Pd-catalyzed cross-couplings), switch to Fmoc or Cbz protections temporarily .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.